Enkephalin-met, arg(6)-phenh2(7)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin-met, arg(6)-phenh2(7)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Enkephalin-met, arg(6)-phenh2(7)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized protocols allows for efficient production of this peptide for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Enkephalin-met, arg(6)-phenh2(7)- undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Enkephalin-met, arg(6)-phenh2(7)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Enkephalin-met, arg(6)-phenh2(7)- exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor . This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. The downstream effects include reduced neurotransmitter release and modulation of pain signals . The peptide also interacts with other molecular targets and pathways involved in emotional regulation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Another enkephalin peptide with leucine at the fifth position instead of methionine.
Met-enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.
Dynorphin: A class of opioid peptides with a similar structure but different amino acid sequences.
Uniqueness
Enkephalin-met, arg(6)-phenh2(7)- is unique due to the presence of arginine and phenylalanine at positions 6 and 7, respectively. This modification enhances its binding affinity and selectivity for the delta-opioid receptor, making it a valuable tool for studying opioid receptor interactions and developing targeted therapies .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O8S/c1-62-20-18-32(40(60)51-31(13-8-19-47-42(45)46)39(59)53-33(37(44)57)22-26-9-4-2-5-10-26)52-41(61)34(23-27-11-6-3-7-12-27)50-36(56)25-48-35(55)24-49-38(58)30(43)21-28-14-16-29(54)17-15-28/h2-7,9-12,14-17,30-34,54H,8,13,18-25,43H2,1H3,(H2,44,57)(H,48,55)(H,49,58)(H,50,56)(H,51,60)(H,52,61)(H,53,59)(H4,45,46,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIESNRFJUNWWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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